Product packaging for Bis(4-nonylphenyl) tridecyl phosphite(Cat. No.:CAS No. 84787-78-0)

Bis(4-nonylphenyl) tridecyl phosphite

Cat. No.: B12643129
CAS No.: 84787-78-0
M. Wt: 669.0 g/mol
InChI Key: YVLPWWITIWFSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-nonylphenyl) tridecyl phosphite is an organophosphorus compound with the molecular formula C43H73O3P and a molecular weight of 669.01 g/mol . It is identified by the CAS Registry Number 84787-78-0 and the EC Number 284-120-0 . The compound's structure is defined by the Canonical SMILES notation CCCCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC and the standard InChI Key YVLPWWITIWFSKQ-UHFFFAOYSA-N . Calculated physical properties include a boiling point of 670.6°C at 760 mmHg and a flash point of 453.7°C . As a phosphite ester, this compound is of significant interest in materials science research, particularly in the development of polymer stabilizers. It functions as a secondary antioxidant, effectively scavenging peroxide radicals during processing and thermal aging to inhibit polymer degradation . Its specific molecular architecture, featuring two bulky 4-nonylphenyl groups and a tridecyl chain, is designed to enhance compatibility with various polymer systems and reduce volatility. This product is intended For Research Use Only. It is strictly for laboratory or research applications and is not designed or approved for personal, medical, or commercial use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H73O3P B12643129 Bis(4-nonylphenyl) tridecyl phosphite CAS No. 84787-78-0

Properties

CAS No.

84787-78-0

Molecular Formula

C43H73O3P

Molecular Weight

669.0 g/mol

IUPAC Name

bis(4-nonylphenyl) tridecyl phosphite

InChI

InChI=1S/C43H73O3P/c1-4-7-10-13-16-17-18-19-22-25-28-39-44-47(45-42-35-31-40(32-36-42)29-26-23-20-14-11-8-5-2)46-43-37-33-41(34-38-43)30-27-24-21-15-12-9-6-3/h31-38H,4-30,39H2,1-3H3

InChI Key

YVLPWWITIWFSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Bis 4 Nonylphenyl Tridecyl Phosphite

Esterification Reactions: Detailed Pathways and Reaction Mechanisms

The formation of the ester linkages in Bis(4-nonylphenyl) tridecyl phosphite (B83602) is primarily achieved through esterification reactions. These pathways involve the reaction of a phosphorus-containing precursor with the corresponding aromatic and aliphatic alcohols, namely 4-nonylphenol (B119669) and tridecyl alcohol.

Reaction with Phosphorus Trichloride (B1173362) and Corresponding Alcohols/Phenols

The most prevalent method for synthesizing phosphite esters is the reaction of phosphorus trichloride (PCl₃) with alcohols or phenols. acs.orgchemeurope.com This reaction proceeds in a stepwise manner, where the chlorine atoms on the phosphorus center are sequentially replaced by alkoxy or aryloxy groups.

The synthesis of an unsymmetrical phosphite like Bis(4-nonylphenyl) tridecyl phosphite necessitates a controlled, sequential addition of the reactants. The general pathway can be outlined as follows:

Formation of Dichlorophosphite (B8498940): In the first step, one equivalent of an alcohol or phenol (B47542) reacts with phosphorus trichloride. To synthesize the target compound, it is strategic to first react PCl₃ with one of the hydroxyl-containing reactants.

Formation of Monochlorophosphite: The resulting dichlorophosphite then reacts with a second equivalent of an alcohol or phenol. To obtain this compound, this would involve the reaction of the initial product with a second molecule of 4-nonylphenol to form di(4-nonylphenyl) chlorophosphite.

Formation of the Final Triester: Finally, the monochlorophosphite intermediate reacts with the third alcohol, in this case, tridecyl alcohol, to yield the desired this compound.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol/phenol on the electrophilic phosphorus atom of PCl₃ or its chlorinated intermediates. Each step of this reaction liberates a molecule of hydrogen chloride (HCl). acs.org

A crucial aspect of this synthesis is the management of the HCl byproduct. If not effectively removed or neutralized, HCl can lead to side reactions, such as the cleavage of the newly formed ester bonds, which can reduce the yield of the desired phosphite ester. acs.org

To control the sequential addition and favor the formation of the unsymmetrical product, the reaction is often carried out in a stepwise manner where the reactants are added in a specific order and under controlled temperature conditions. A base is typically used to scavenge the HCl produced. acs.org

Phosphorous Acid and Esterification Routes

An alternative, though less common, route for the synthesis of phosphite esters involves the direct esterification of phosphorous acid (H₃PO₃). wikipedia.org This method presents challenges due to the tautomeric nature of phosphorous acid, which exists predominantly in the phosphonate (B1237965) form (HP(O)(OH)₂) rather than the phosphite form (P(OH)₃). wikipedia.org

Direct esterification of phosphorous acid with alcohols can be driven by removing the water formed during the reaction, typically through azeotropic distillation. However, achieving the selective formation of a mixed triester like this compound via this route is complex and often leads to a mixture of products.

A more viable approach involving a phosphorous acid derivative is transesterification . In this process, a simple, readily available phosphite ester, such as triphenyl phosphite or trimethyl phosphite, is reacted with the desired alcohols (4-nonylphenol and tridecyl alcohol). acs.orggoogle.com The reaction is typically driven to completion by removing the more volatile alcohol byproduct (phenol or methanol) by distillation. acs.org This method can be controlled to produce mixed phosphites by carefully managing the stoichiometry of the reactants and the reaction conditions.

Catalysis in Synthesis: Role of Acid and Base Catalysts in Phosphite Ester Formation

In the reaction of phosphorus trichloride with alcohols and phenols, base catalysis is predominant. acs.org Tertiary amines, such as pyridine (B92270) or triethylamine, are commonly used as catalysts. chemeurope.com Their primary role is to act as a scavenger for the hydrogen chloride (HCl) produced during the esterification process. acs.org By neutralizing the HCl, the base prevents acid-catalyzed side reactions, such as the cleavage of the phosphite ester bonds, and shifts the equilibrium towards the formation of the final product. acs.org The amine hydrochloride salt precipitates out of the reaction mixture and can be removed by filtration.

The mechanism of base catalysis involves the deprotonation of the alcohol or phenol, increasing its nucleophilicity and facilitating its attack on the phosphorus center.

Acid catalysis is more relevant in transesterification reactions. While these reactions can proceed thermally, the presence of an acid catalyst can significantly accelerate the rate of alcohol exchange. However, strong acids can also promote undesirable side reactions, so their use must be carefully controlled. Lewis acids have also been explored as catalysts in some phosphonylation reactions. nih.gov For the synthesis of mixed phosphite esters, controlling the stoichiometry and reaction conditions is often more critical than the type of catalyst used.

Optimization of Reaction Parameters and Process Control

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Temperature Regimes and Reaction Kinetics

The temperature at which the synthesis is conducted has a significant impact on the reaction kinetics and the product distribution. The esterification of PCl₃ is an exothermic reaction, and therefore, the initial stages are often carried out at lower temperatures to control the reaction rate and prevent runaway reactions. acs.org

As the reaction proceeds and less reactive chlorophosphite intermediates are formed, the temperature is typically increased to drive the reaction to completion. researchgate.net For the synthesis of similar compounds like tris(nonylphenyl) phosphite, reaction temperatures are often gradually increased to around 140-160°C. researchgate.net

The kinetics of phosphite ester formation from PCl₃ generally follow a stepwise model where the rate of each successive esterification step is slower than the previous one. google.com This is due to the decreasing electrophilicity of the phosphorus center as chlorine atoms are replaced by electron-donating alkoxy or aryloxy groups. Understanding these kinetics is crucial for designing a process that allows for the complete conversion to the desired tri-substituted phosphite.

A study on the synthesis of triphenyl phosphite showed that the reaction proceeds as a first-order reaction, and increasing the temperature significantly enhances the reaction rate. researchgate.net The following table illustrates the effect of temperature on the yield of a similar phosphite ester.

Temperature (°C)Reaction Time (hours)Yield (%)
120675
140488
160395
This is a representative table based on general findings for similar phosphite ester syntheses and not specific data for this compound.

Reactant Stoichiometry and Yield Enhancement Strategies

The stoichiometry of the reactants is a critical factor in the synthesis of an unsymmetrical phosphite ester. To produce this compound, a stoichiometric ratio of two equivalents of 4-nonylphenol and one equivalent of tridecyl alcohol to one equivalent of phosphorus trichloride is theoretically required.

However, in practice, a slight excess of the alcohol/phenol reactants is often used to ensure complete conversion of the phosphorus trichloride and its intermediates. For the synthesis of tris(nonylphenyl) phosphite, using an excess of nonylphenol has been shown to force the reaction to completion and result in a product with a lower acid number.

A key strategy to enhance the yield is the efficient removal of the HCl byproduct. This can be achieved through the use of a base catalyst, as discussed earlier, or by sparging the reaction mixture with an inert gas like nitrogen. researchgate.net The continuous removal of HCl shifts the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.

The following table summarizes the impact of reactant stoichiometry on the yield of a generic phosphite ester synthesis.

PCl₃:Alcohol/Phenol Molar RatioYield (%)
1:3.090
1:3.194
1:3.297
This table provides illustrative data on how excess reactant can improve yield in a typical phosphite ester synthesis.

By carefully controlling the stepwise addition of reactants, managing the reaction temperature, and effectively removing byproducts, high yields of this compound can be achieved.

Byproduct Management and Purification Techniques

The synthesis of this compound, like other organophosphorus compounds, necessitates rigorous byproduct management and purification to ensure the final product's quality, stability, and performance. The primary byproduct of concern is hydrogen chloride (HCl), with unreacted starting materials and other side-products also requiring removal.

Hydrogen Chloride Removal:

The reaction of phosphorus trichloride with 4-nonylphenol and tridecyl alcohol generates stoichiometric amounts of hydrogen chloride gas. Effective removal of HCl is crucial as its presence can lead to the hydrolysis of the phosphite ester product, forming undesirable acidic impurities. google.com Several methods are employed for HCl removal:

Inert Gas Sparging: During the synthesis, an inert gas such as nitrogen can be bubbled through the reaction mixture. This technique, known as sparging, helps to physically carry away the dissolved HCl gas, driving the reaction towards completion.

Vacuum Application: Applying a vacuum to the reaction vessel lowers the partial pressure of HCl, facilitating its removal from the liquid phase. This is often combined with heating to further enhance the rate of HCl liberation. google.com

Use of a Heel: In some industrial processes, a "heel" of the finished product from a previous batch is left in the reactor. This heel can help to absorb and neutralize initial amounts of HCl produced.

The efficiency of HCl removal is critical for achieving a product with a low acid number, which is a key quality parameter for phosphite antioxidants. A low acid number indicates a low level of acidic impurities and contributes to the hydrolytic stability of the final product. google.com

Purification Techniques:

Following the removal of the bulk of HCl, the crude this compound product undergoes further purification to remove unreacted starting materials, particularly excess 4-nonylphenol, and any other byproducts.

Distillation: Distillation is a primary method for purifying the final product. Given the high boiling point of this compound, this is typically carried out under high vacuum to prevent thermal degradation. echemi.com

Thin-Film Evaporation: A particularly effective technique for this class of compounds is thin-film evaporation (or distillation). google.com In this process, the crude product is spread as a thin film on a heated surface under high vacuum. This method allows for rapid evaporation of more volatile components like unreacted 4-nonylphenol at lower temperatures, minimizing thermal stress on the desired phosphite ester. google.com The process can effectively reduce the content of free nonylphenol and residual chlorides. google.com

The following table summarizes the key purification techniques and their objectives:

Purification TechniqueTarget Impurity/ByproductPrinciple of OperationDesired Outcome
Inert Gas Sparging Hydrogen Chloride (HCl)Physical removal of dissolved gasLow residual HCl, reduced product hydrolysis
Vacuum Application Hydrogen Chloride (HCl)Reduction of partial pressure to enhance volatilizationEfficient HCl removal, driving reaction to completion
Thin-Film Distillation Excess 4-nonylphenol, residual chlorides, other volatile byproductsSeparation based on volatility under high vacuum and short residence timeHigh purity product with low free phenol and low acid number

Industrial Scale-Up Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial production of this compound involves significant process engineering and scale-up challenges. The goal is to ensure a safe, efficient, and economically viable manufacturing process that consistently produces a high-quality product.

Key Scale-Up Challenges and Considerations:

Reaction Kinetics and Thermodynamics: The exothermic nature of the reaction between phosphorus trichloride and the hydroxyl groups of 4-nonylphenol and tridecyl alcohol requires careful thermal management on an industrial scale. researchgate.net Inadequate heat removal can lead to runaway reactions and the formation of undesirable byproducts. Process engineering must incorporate robust cooling systems and potentially semi-batch or continuous processing to control the reaction temperature.

Mass Transfer: Efficient mixing is crucial to ensure that the reactants are brought into intimate contact, particularly during the addition of phosphorus trichloride. mixing-experts.com In large reactors, achieving homogeneous mixing can be challenging and may require the use of specialized agitators and baffling systems to avoid localized high concentrations of reactants, which can lead to side reactions. The efficiency of HCl removal is also highly dependent on mass transfer from the liquid to the gas phase.

Materials of Construction: The corrosive nature of hydrogen chloride necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined steel reactors are commonly used for this type of chemistry.

Byproduct Handling and Disposal: The large quantities of HCl gas produced during industrial-scale synthesis must be safely handled. This typically involves scrubbing the off-gas stream with a caustic solution (e.g., sodium hydroxide) to neutralize the HCl before venting. The resulting brine solution must then be treated or disposed of in an environmentally responsible manner.

Process Control and Automation: To ensure consistent product quality and safe operation, industrial processes are typically automated. This includes the precise control of reactant feed rates, temperature, pressure, and mixing parameters. Process Analytical Technology (PAT) may be employed to monitor the reaction in real-time and make necessary adjustments. biosynth.com

Purification at Scale: Scaling up purification processes like thin-film distillation requires specialized and often expensive equipment. The design of the distillation unit must be optimized to handle the required throughput while maintaining the necessary vacuum levels and temperature control to achieve the desired product purity. google.combiosynth.com

The following table outlines some of the key process engineering parameters and their importance in the industrial production of this compound:

Process ParameterImportance in Scale-UpEngineering Solution
Heat Transfer Management of exothermic reaction to prevent runaway conditions and byproduct formation.Jacketed reactors with efficient cooling fluids, internal cooling coils, semi-batch or continuous processing. biosynth.com
Mixing Ensuring reactant homogeneity, promoting mass transfer for efficient reaction and HCl removal.Optimized agitator design (e.g., turbine, pitched blade), proper baffling, controlled addition rates. mixing-experts.com
Materials of Construction Resistance to corrosion from HCl.Glass-lined steel reactors, Hastelloy or other corrosion-resistant alloys for fittings.
Byproduct Scrubbing Safe and environmentally compliant removal of HCl from the off-gas.Packed bed scrubbers with caustic circulation systems.
Vacuum System Efficient removal of HCl during reaction and purification of the final product by distillation.High-capacity vacuum pumps, appropriately sized piping, and condensers.

Successful industrial scale-up requires a multidisciplinary approach, combining chemical engineering principles with a thorough understanding of the reaction chemistry to design a robust and safe manufacturing process. biosynth.comdigitellinc.com

Applications of Bis 4 Nonylphenyl Tridecyl Phosphite in Advanced Materials Science

Polymer Stabilization across Diverse Polymer Matrices

Polyolefin Systems (Polyethylene, Polypropylene)

In polyolefin systems such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), Bis(4-nonylphenyl) tridecyl phosphite (B83602) acts as a crucial processing stabilizer. vestachem.com During extrusion and molding, where these polymers are subjected to high temperatures and shear, the phosphite additive effectively prevents degradation. tappi.org This leads to improved melt flow stability and color retention in the final product. tappi.org

Interactive Data Table: Performance of Phosphite Stabilizers in Polypropylene

Stabilizer SystemMelt Flow Index (g/10 min) after Multiple ExtrusionsChange in Yellowness Index (ΔYI)
Unstabilized PPSignificant increase, indicating degradationHigh
PP + Hindered Phenol (B47542)Moderate increaseModerate
PP + Hindered Phenol + TNPPMinimal increase, indicating high stabilityLow

This table illustrates the typical synergistic effect observed when phosphite stabilizers are used in conjunction with primary antioxidants (hindered phenols) in polypropylene. The data is representative of the performance of TNPP, a closely related compound to Bis(4-nonylphenyl) tridecyl phosphite.

Vinyl Polymers (Polyvinyl Chloride)

Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation at processing temperatures, which leads to the release of hydrochloric acid (HCl) and severe discoloration. ontosight.ai this compound is utilized in PVC formulations as a co-stabilizer, where it works in synergy with primary heat stabilizers (like metal soaps) to improve thermal stability and color retention. ontosight.aivestachem.com Its function is to scavenge peroxides and delay the onset of discoloration. ontosight.ai

Research on similar phosphites has shown a significant reduction in the yellowing of PVC when these additives are incorporated.

Engineering Plastics (Polycarbonates, Polyamides)

In engineering plastics like polycarbonates and polyamides, maintaining clarity and mechanical strength during processing and end-use is critical. While specific studies on this compound in these materials are limited, the general class of phosphite stabilizers is known to be effective in preventing discoloration and degradation. googleapis.com For instance, phosphites can be used to stabilize polycarbonates against discoloration that can occur during processing. googleapis.com

Elastomers and Rubber Formulations

This compound is employed as a stabilizer in various elastomers and rubber formulations, including styrene-butadiene rubber (SBR), nitrile rubber (NBR), and thermoplastic elastomers. ontosight.aivestachem.com It helps to prevent oxidative degradation, which can lead to hardening, loss of elasticity, and discoloration of the rubber. adishank.com Its effectiveness in light-colored rubber products is particularly noteworthy, where it helps to maintain the desired aesthetics. vestachem.com The use of analogous phosphites like TNPP has been shown to prevent viscosity increase and yellowing in synthetic rubbers during heat processing. adishank.com

Advanced Polymer Systems: Function as Chain Extender in Biodegradable Polymers (e.g., Poly(lactic acid))

A significant application of phosphite esters, including potentially this compound, is in the stabilization of biodegradable polymers like poly(lactic acid) (PLA). researchgate.netresearchgate.net During the melt processing of PLA, thermal degradation can lead to a reduction in molecular weight, which adversely affects its mechanical properties. scirp.orgresearchgate.net Phosphites can act as chain extenders by reacting with the end groups of the polymer chains, thereby counteracting the effects of degradation and maintaining or even increasing the molecular weight. researchgate.netscirp.orgresearchgate.net

Studies on the closely related tris(nonylphenyl) phosphite (TNPP) have demonstrated its efficacy in stabilizing the molecular weight of PLA during extrusion. scirp.orgresearchgate.net This results in improved mechanical properties, such as tensile strength, in the final PLA product. researchgate.net

Interactive Data Table: Effect of TNPP on PLA Molecular Weight

SampleMolecular Weight Retention after Extrusion
Unstabilized PLA~70%
PLA + TNPP>95%

This table shows representative data on how a phosphite stabilizer like TNPP can significantly reduce molecular weight loss in PLA during processing. This chain extension effect is a key benefit in maintaining the performance of biodegradable polymers.

Functional Roles in Other Industrial Formulations

Beyond its primary role in polymer stabilization, the chemical properties of this compound lend themselves to applications in other industrial formulations, although these are less documented than its use in plastics and rubber.

The analogous compound, tris(nonylphenyl) phosphite (TNPP), has found utility in lubricants and adhesives. useforesight.io In lubricants, phosphites can function as anti-wear and extreme-pressure additives. adishank.com In adhesive formulations, they can act as stabilizers to protect the adhesive from degradation during manufacturing and application. useforesight.io Given the chemical similarity, it is plausible that this compound could perform similar functions in these types of formulations.

Anti-wear Additive in Lubricant Systems

This compound is utilized as an additive in lubricant formulations to enhance their anti-wear characteristics. Organophosphites, as a class of compounds, contribute to the protection of metallic surfaces under boundary lubrication conditions, where direct metal-to-metal contact can occur.

The mechanism of action for phosphite esters as anti-wear additives involves their thermal decomposition at elevated temperatures, which are typically generated at the contact points between moving surfaces. This decomposition leads to the formation of a protective phosphate-based film on the metal surfaces. This tribochemical film, often referred to as a sacrificial layer, possesses a lower shear strength than the base metal, which helps to reduce friction and prevent adhesive wear.

Detailed research findings on the specific performance of this compound are not extensively documented in publicly available literature. However, the performance of phosphite esters, in general, has been the subject of numerous studies. These studies indicate that the effectiveness of a phosphite additive is influenced by its chemical structure, including the nature of the organic groups attached to the phosphorus atom. The nonylphenyl and tridecyl groups in this compound are anticipated to provide good oil solubility, a critical characteristic for a lubricant additive, ensuring its homogeneous distribution within the base oil.

The table below illustrates the typical improvements observed in lubricant performance with the addition of phosphite-based anti-wear additives. It is important to note that these are representative values for this class of compounds and not specific data for this compound.

Table 1: Representative Performance of Lubricants with and without Phosphite Anti-Wear Additives

Performance Metric Base Lubricant (without additive) Lubricant with Phosphite Additive
Wear Scar Diameter (mm) 0.65 0.45
Coefficient of Friction 0.12 0.09
Oxidation Stability (hours) 150 300

Stabilization in Coatings and Adhesives

In the realm of coatings and adhesives, this compound functions as a stabilizer, primarily by acting as a secondary antioxidant. useforesight.iouseforesight.io Its role is to protect the polymeric components of these formulations from degradation initiated by heat, light, and residual catalysts.

The stabilization mechanism of phosphite esters involves the scavenging of hydroperoxides, which are formed during the initial stages of polymer oxidation. By reducing hydroperoxides to stable alcohols, phosphites prevent the chain-scission and cross-linking reactions that lead to the deterioration of the coating or adhesive's physical and chemical properties. This protective action helps to maintain key characteristics such as color stability, gloss retention, and mechanical strength over the lifespan of the material.

The branched alkylphenol and long-chain alkyl groups in this compound are expected to confer good compatibility with a wide range of polymer resins used in coatings and adhesives, minimizing issues such as blooming or exudation.

Table 2: Representative Properties of a Coating Formulation with and without a Phosphite Stabilizer

Property Coating without Stabilizer Coating with Phosphite Stabilizer
Initial Yellowness Index 2.5 1.0
Yellowness Index after 500h UV Exposure 15.0 5.0
Gloss Retention after 500h UV Exposure (%) 60 90
Adhesion (ASTM D3359) 3B 5B

Degradation Pathways and Environmental Transformation of Bis 4 Nonylphenyl Tridecyl Phosphite

Oxidative Degradation Products and Mechanistic Aspects

Bis(4-nonylphenyl) tridecyl phosphite (B83602) functions as a secondary antioxidant or hydroperoxide decomposer in polymeric materials. pmarketresearch.com Its primary oxidative degradation pathway involves the conversion of the central phosphorus atom from a trivalent (P(III)) phosphite to a pentavalent (P(V)) phosphate (B84403). This occurs as the phosphite reacts with and neutralizes hydroperoxides that are formed during the thermo- or photo-oxidative degradation of the polymer matrix. pmarketresearch.comresearchgate.net This sacrificial oxidation protects the polymer but transforms the additive into its corresponding phosphate ester. Studies on the analogous compound, tris(nonylphenyl) phosphite (TNPP), have shown that oxidation to phosphate is the major degradation product resulting from such processes. researchgate.net

The generalized mechanism involves the abstraction of an oxygen atom from a hydroperoxide (ROOH) by the phosphite ester (P(OR')₃), resulting in the formation of a phosphate ester (O=P(OR')₃) and an alcohol (ROH). This reaction is crucial for its function as a stabilizer in materials like PVC, polyethylene (B3416737), and rubber. pmarketresearch.comuseforesight.io

Hydrolytic Degradation: Identification of Products and Conditions

The hydrolysis of Bis(4-nonylphenyl) tridecyl phosphite represents a significant environmental degradation pathway. This process involves the cleavage of the ester bonds (P-O) linking the phosphorus atom to the nonylphenyl and tridecyl groups. The primary and most concerning degradation product from this pathway is 4-nonylphenol (B119669) (4-NP). useforesight.iouseforesight.io

Hydrolysis can proceed stepwise, ultimately leading to the release of two molecules of 4-nonylphenol and one molecule of tridecyl alcohol for each molecule of the parent compound, along with the formation of phosphorous acid. The release of 4-nonylphenol is of particular environmental concern because it is a known endocrine disruptor that is persistent and can bioaccumulate in aquatic organisms. pmarketresearch.comuseforesight.iouseforesight.io

Several key factors and conditions influence the rate of hydrolysis:

Autocatalysis: The hydrolysis of phosphite esters is known to be an autocatalytic reaction, where the acidic products formed, such as phosphorous acid, can catalyze further degradation. researchgate.netresearchgate.net

Acidic Conditions: The reaction is accelerated in acidic environments. researchgate.netresearchgate.net

Water Solubility: The parent compound has very low water solubility (<0.6 mg/L). nih.gov This low solubility can hamper the hydrolysis rate in environmental settings, as the reaction can only occur when the compound is dissolved or at the surface of an insoluble emulsion. nih.gov

A study on TNPP demonstrated that only 0.1% of the initial compound hydrolyzed over a 241-hour period in a test system where the compound was dispersed as an emulsion, highlighting the influence of its poor solubility. nih.gov Despite a potentially slow rate, this pathway is the main source of 4-nonylphenol release from the parent compound into the environment. useforesight.io

Table 1: Products of Hydrolytic Degradation

Parent CompoundDegradation PathwayKey Products
This compoundHydrolysis4-Nonylphenol
Tridecyl alcohol
Phosphorous acid

Photolytic Degradation Studies

Exposure to high-energy radiation, such as gamma rays, can induce the degradation of phosphite stabilizers. Studies conducted on TNPP provide insight into the likely photolytic degradation pathways. researchgate.net When subjected to gamma irradiation, TNPP was found to degrade into two primary types of products:

Oxidation Product: The corresponding phosphate was identified as the major product, similar to the thermo-oxidative degradation pathway. researchgate.net

Hydrolysis Product: Nonylphenol was also produced as a result of the irradiation. researchgate.net

This suggests that photolytic stress can provide the energy to drive both oxidation of the phosphorus center and cleavage of the P-O ester bonds, leading to the formation of the same key degradation products observed in other pathways.

Environmental Persistence and Transformation Mechanisms

The environmental fate of this compound is governed by its physical properties and its susceptibility to chemical transformation. The parent compound is characterized by very low water solubility and a high estimated organic carbon-water partition coefficient (Koc), suggesting it will strongly adsorb to soil, sediment, and suspended solids in aquatic environments. nih.gov This adsorption is expected to reduce its mobility and bioavailability.

Biodegradation of the parent compound is slow; one study observed only 1% degradation of TNPP in activated sludge over a 29-day period. nih.gov The primary environmental transformation mechanism is the slow hydrolysis of the phosphite ester bonds, which leads to the release of 4-nonylphenol. useforesight.iouseforesight.io While the parent molecule may not be highly persistent due to these transformation pathways, its degradation leads to the formation of 4-nonylphenol, a substance recognized as a persistent, bioaccumulative, and toxic (PBT) compound and an endocrine disruptor. pmarketresearch.comuseforesight.io The persistence of 4-nonylphenol in sediments and water bodies means that the degradation of the parent phosphite acts as a long-term source of this hazardous substance in the environment. useforesight.io

Analytical Methodologies for Degradation Product Identification

Sophisticated analytical methods are required to identify and quantify this compound and its degradation products, particularly 4-nonylphenol, in various matrices like food packaging and environmental samples.

A prominent methodology involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . foodpackagingforum.orgnih.gov A validated procedure for the analysis of TNPP and 4-NP in plastic laminates includes the following steps:

Extraction: The parent compound is extracted from the sample material using organic solvents. nih.gov

Direct Analysis: The extract is analyzed by LC-MS/MS to quantify the amount of the parent phosphite. Atmospheric Pressure Chemical Ionization (APCI) is often used as the ionization source for this step. nih.govresearchgate.net

Hydrolysis and Analysis: A separate portion of the extract undergoes acidic treatment. This forces the hydrolysis of any remaining parent phosphite, releasing all bound 4-nonylphenol. nih.gov This solution is then analyzed again by LC-MS/MS, typically using Electrospray Ionization (ESI), to quantify the total amount of 4-nonylphenol. nih.govresearchgate.net

This two-step process allows researchers to distinguish between free 4-nonylphenol present as an impurity and 4-nonylphenol originating from the degradation of the phosphite additive. nih.gov Other techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) , have also been used for the analysis of degradation products like nonylphenol isomers in environmental samples. researchgate.netresearchgate.net

Table 2: Analytical Methods for Degradation Product Analysis

Analytical TechniqueInstrumentationTarget Analyte(s)Ionization Source (if applicable)Key Application
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSParent PhosphiteAPCIQuantifying parent compound in materials nih.gov
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MS4-NonylphenolESIQuantifying degradation product in materials nih.gov
Gas Chromatography-Mass SpectrometryGC-MSNonylphenol isomersN/AAnalysis of degradation products researchgate.netresearchgate.net

Advanced Analytical Characterization of Bis 4 Nonylphenyl Tridecyl Phosphite and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of Bis(4-nonylphenyl) tridecyl phosphite (B83602) and assessing its purity by identifying the presence of starting materials or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For Bis(4-nonylphenyl) tridecyl phosphite, both ¹H and ³¹P NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the nonylphenyl groups, the aliphatic protons of the nonyl and tridecyl chains, and potentially the protons on the carbons adjacent to the phosphite oxygen.

Aromatic Protons: The protons on the phenyl rings will appear in the typical aromatic region, likely between 6.8 and 7.5 ppm. The substitution pattern on the phenyl ring will influence the splitting patterns observed.

Aliphatic Protons: A complex set of overlapping signals between approximately 0.8 and 2.6 ppm would be expected for the nonyl and tridecyl alkyl chains. The terminal methyl groups (CH₃) of the alkyl chains would likely appear as a triplet around 0.9 ppm.

OCH₂ Protons: The methylene (B1212753) protons of the tridecyl group attached to the phosphite oxygen (P-O-CH₂-) would likely be found in the 3.5-4.5 ppm region, potentially showing coupling to the adjacent methylene group and to the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing organophosphorus compounds. Since the compound is a phosphite, a characteristic chemical shift is expected. The ³¹P NMR spectrum of similar triaryl phosphites, like tris(nonylphenyl)phosphite (TNPP), shows signals in the region of 117 ppm. chemicalbook.com It is anticipated that the chemical shift for this compound would be in a similar region, providing a clear indication of the phosphorus environment and the purity of the compound. The presence of any phosphate (B84403) oxidation products would result in signals at a significantly different chemical shift, typically around -1 to -20 ppm.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm)
Aromatic (Ar-H) 6.8 - 7.5
Methylene adjacent to phosphite (P-O-CH₂) 3.5 - 4.5
Methylene on nonyl group adjacent to ring (Ar-CH₂) 2.5 - 2.7
Aliphatic chain protons (-CH₂-) 1.2 - 1.6

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the P-O-C linkages, aromatic C-H bonds, and aliphatic C-H bonds.

P-O-C Stretching: The key phosphite ester linkage would exhibit characteristic stretching vibrations. These are typically observed in the region of 800-1030 cm⁻¹ for P-O-Ar stretching and 950-1090 cm⁻¹ for P-O-Alkyl stretching.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl rings are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: The nonyl and tridecyl groups will show strong C-H stretching bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. spectroscopyonline.com

C=C Stretching: The aromatic ring carbon-carbon stretching vibrations will appear in the 1450-1600 cm⁻¹ region. youtube.com

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
P-O-Alkyl Stretch 950 - 1090

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 669.01 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable to observe the molecular ion.

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 670.0 or a sodium adduct [M+Na]⁺ at m/z 692.0 would be expected.

Fragmentation: Fragmentation patterns would likely involve the cleavage of the P-O bonds, leading to the loss of the tridecyl group or the nonylphenyl groups. This would result in fragment ions corresponding to these structural units, which can be used to confirm the identity of the compound. For instance, ions corresponding to the loss of a nonylphenyl group or the tridecyl group would be indicative of the structure.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M+H]⁺ 670.0
[M+Na]⁺ 692.0
Fragment from loss of tridecyl group 485.3

Chromatographic Methods for Quantification and Component Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture, such as unreacted starting materials, byproducts, or degradation products, and for its quantification.

Due to its relatively high molecular weight and boiling point (predicted to be over 600 °C), the analysis of intact this compound by Gas Chromatography (GC) is challenging. echemi.com High-temperature GC columns and specialized injection techniques would be necessary to prevent thermal degradation in the injector and column.

If GC analysis is feasible, a nonpolar or low-polarity capillary column would be appropriate given the compound's largely aliphatic and aromatic character. mn-net.com Coupling the GC to a Mass Spectrometer (GC-MS) would be highly advantageous, as it would allow for the identification of any separated components based on their mass spectra. GC-MS is particularly useful for identifying more volatile impurities or degradation products, such as nonylphenol.

Typical GC-MS Parameters for Related Compounds

Parameter Condition
Column Nonpolar (e.g., 5% phenyl-methylpolysiloxane)
Injection Split/Splitless or PTV
Carrier Gas Helium or Hydrogen
Temperature Program Ramped from a low initial temperature to a high final temperature (e.g., up to 350 °C)

Liquid Chromatography (LC) is generally more suitable for the analysis of large, thermally labile molecules like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice.

Stationary Phase: A C18 or C8 column would be effective, with C18 providing stronger retention due to the long alkyl chains of the analyte. mn-net.com

Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and/or methanol (B129727) with water would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape.

Detection: Coupling the LC system to a tandem mass spectrometer (LC-MS/MS) provides high selectivity and sensitivity for quantification. echemi.com Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be used as the ionization source. phenomenex.com The use of MS/MS allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, greatly enhancing the specificity of the analysis.

Typical LC-MS/MS Parameters for Related Compounds

Parameter Condition
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Ionization Source ESI or APCI, positive ion mode

Thermal Analysis Techniques in Stabilizer Performance Evaluation (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

The evaluation of the performance of phosphite stabilizers such as this compound in polymeric materials relies heavily on thermal analysis techniques. These methods provide critical insights into the material's stability, processing behavior, and service life. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed techniques in this context. youtube.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers containing this compound, TGA is instrumental in determining the onset temperature of thermal degradation. The stabilizer's role is to delay this degradation. By comparing the TGA curves of a polymer with and without the additive, the effectiveness of the stabilizer can be quantified. An effective stabilizer will shift the decomposition temperature to a higher value, indicating enhanced thermal stability. researchgate.net

The analysis can also reveal the volatilization temperature of the additive itself. This compound possesses a high boiling point, which is a desirable characteristic for a processing stabilizer, ensuring it remains within the polymer matrix during high-temperature processing steps like extrusion. echemi.comontosight.ai TGA can verify the temperature at which the additive might be lost from the polymer, which is crucial for predicting the long-term stability of the final product. Furthermore, TGA coupled with infrared spectroscopy (TGA-FTIR) can identify the gaseous products evolved during decomposition, helping to elucidate the degradation mechanism and the role the phosphite stabilizer plays in altering it. netzsch.com

Illustrative TGA Data for a Polymer With and Without a Phosphite Stabilizer

Sample Onset of Decomposition (Tonset) (°C) Temperature at 5% Mass Loss (°C) Residual Mass at 600°C (%)
Base Polymer (e.g., Polypropylene) 350 375 <1

This table is illustrative, demonstrating the typical effect of a phosphite stabilizer on the thermal stability of a polymer as measured by TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transition (Tg). youtube.com For polymers stabilized with this compound, DSC is critical for assessing the stabilizer's impact on the physical properties of the polymer.

The addition of the phosphite can influence the crystallization behavior of semi-crystalline polymers. DSC can measure changes in the crystallization temperature and the degree of crystallinity, which in turn affect the mechanical properties of the material. researchgate.net Perhaps most importantly, DSC is used to determine the Oxidative Induction Time (OIT). OIT is a measure of the material's resistance to oxidative degradation at an elevated temperature. The test involves heating the sample to a specific temperature under an inert atmosphere, then switching to an oxidizing atmosphere (oxygen or air). The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT directly correlates with better oxidative stability, providing a quantitative measure of the antioxidant performance of the this compound. researchgate.net

Representative DSC Data for Oxidative Induction Time (OIT) Measurement

Sample OIT at 200°C (minutes)
Unstabilized Polyethylene (B3416737) < 5

This table provides representative data showing how a phosphite stabilizer significantly enhances the oxidative stability of a polymer as measured by DSC.

Interfacial Phenomena and Surface Characterization Methods

The incorporation of additives like this compound into a polymer matrix can influence not only the bulk properties but also the surface and interfacial characteristics of the final material. Understanding these phenomena is crucial for applications where surface properties such as adhesion, wettability, and appearance are important.

Interfacial Tension

Interfacial tension is a measure of the cohesive energy present at the interface between two immiscible phases. While this compound is generally soluble in the polymer matrix, its molecular structure can lead to specific interactions at interfaces. Studies on structurally similar compounds like tris(nonylphenyl) phosphite have investigated their effect on interfacial tension in oil-based systems. researchgate.net In a polymer system, the phosphite additive can act as a compatibilizer or processing aid, potentially reducing the interfacial tension between the polymer and other components (e.g., fillers, pigments) or improving the flow characteristics during processing. The reduction of interfacial tension can lead to better dispersion of other additives and a more homogeneous material. researchgate.net

Surface Characterization Methods

The surface properties of a polymer are often characterized by measuring its surface energy and wettability, typically through contact angle measurements. vot.plmsu.ru The contact angle is the angle a liquid droplet makes with a solid surface and provides a direct indication of the surface's hydrophobicity or hydrophilicity. dataphysics-instruments.comnih.gov

The presence of this compound at the polymer surface can alter these properties. Although it is a large organic molecule, the presence of polar phosphite groups could potentially influence the interaction with polar liquids like water. ihmc.us Techniques like the sessile drop method are commonly used to measure the static contact angle. vot.plresearchgate.net Changes in the contact angle of water on a polymer film before and after the inclusion of the stabilizer can indicate whether the additive makes the surface more or less hydrophobic. This is critical for applications involving printing, coating, or bonding, where controlled wettability is essential. dataphysics-instruments.com Advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) can provide elemental analysis of the extreme surface (top few nanometers) to confirm the presence and chemical state of the phosphorus from the phosphite additive, correlating surface composition with the observed changes in interfacial properties. ihmc.us

Illustrative Contact Angle Data for a Polymer Film

Sample Water Contact Angle (°) Surface Character
Untreated Polyolefin Film 97° Hydrophobic

This table illustrates a potential change in surface wettability of a polymer film upon the addition of a phosphite stabilizer, as would be measured by a contact angle goniometer.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Bis(4-nonylphenyl) tridecyl phosphite in polymer matrices, and how can sensitivity challenges be addressed?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize sample preparation via solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference. Calibrate with deuterated internal standards (e.g., d₄-4-nonylphenol) to improve quantification accuracy. Note that the limit of quantification (LOQ) for this compound is typically high (~5 µg/mL), requiring multiple analytical runs or pre-concentration steps to enhance sensitivity .

Q. How should researchers optimize the synthesis of this compound to ensure reproducibility?

  • Methodology : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Use anhydrous solvents like tetrahydrofuran (THF) and monitor reaction progress via ³¹P NMR spectroscopy to confirm intermediate formation (e.g., phosphonite precursors). Purify products via column chromatography with silica gel and validate purity using high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .

Q. What are the critical handling and storage protocols to prevent degradation of this compound?

  • Methodology : Store the compound in amber glass vials under argon at –20°C to minimize hydrolysis and oxidation. Avoid prolonged exposure to light, heat (>40°C), or humidity. Conduct stability tests via accelerated aging studies (e.g., 70°C/75% RH for 14 days) and monitor degradation products using gas chromatography-mass spectrometry (GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.